![molecular formula C13H14ClN3O B6423727 5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine CAS No. 1919480-95-7](/img/structure/B6423727.png)
5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine” would be characterized by the presence of a pyrimidin-2-amine core, with a chloro group at the 5-position, and a 3-methoxyphenyl-ethyl group attached to the nitrogen . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrimidin-2-amine derivatives can undergo a variety of reactions, including those involving their amino groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. As a derivative of pyrimidin-2-amine, it would likely have properties common to other aminopyrimidines .Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit acaricidal activity, suggesting that their targets may be enzymes or receptors essential to mites .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Given its potential acaricidal activity, it may interfere with pathways crucial for the survival and reproduction of mites .
Pharmacokinetics
The presence of a pyrimidine ring and a methoxyphenyl group in its structure suggests that it may have good bioavailability due to potential interactions with biological membranes .
Result of Action
Based on its potential acaricidal activity, it may lead to the death of mites by disrupting essential biochemical pathways .
Action Environment
Factors such as temperature, ph, and presence of other substances could potentially affect its activity and stability .
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-N-MEPEA has several advantages for use in laboratory experiments. It is an inexpensive and readily available compound, and it is soluble in organic solvents. In addition, the compound is stable and can be stored for long periods of time. The main limitation of 5-Chloro-N-MEPEA is that its mechanism of action is not well understood, so it is difficult to predict its effects in different experimental conditions.
Orientations Futures
The future directions for research on 5-Chloro-N-MEPEA include further investigation of its mechanism of action, its effects on gene expression, and its potential applications in the pharmaceutical industry. In addition, further research is needed to explore the potential of 5-Chloro-N-MEPEA as a therapeutic agent for the treatment of various diseases. Finally, further research is needed to develop new methods for the synthesis of 5-Chloro-N-MEPEA and other related compounds.
Méthodes De Synthèse
5-Chloro-N-MEPEA is synthesized from pyrimidine, 3-methoxyphenylacetic acid, and sodium hypochlorite. The pyrimidine is first reacted with 3-methoxyphenylacetic acid in the presence of sodium hypochlorite to form 5-chloro-N-methoxy-2-phenylethyl pyrimidine. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 100-110°C. The reaction is then quenched with water and the product is extracted with an organic solvent, such as ethyl acetate. The product is then purified by column chromatography.
Applications De Recherche Scientifique
5-Chloro-N-MEPEA has a wide range of applications in scientific research. It has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It has also been used as a building block for the synthesis of biologically active compounds, such as inhibitors of cyclin-dependent kinases, histone deacetylase inhibitors, and inhibitors of tyrosine kinases. In addition, 5-Chloro-N-MEPEA has been used in the synthesis of a variety of heterocyclic compounds, such as imidazoles, pyridines, and triazoles.
Propriétés
IUPAC Name |
5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-18-12-4-2-3-10(7-12)5-6-15-13-16-8-11(14)9-17-13/h2-4,7-9H,5-6H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRYYBUDTNAUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

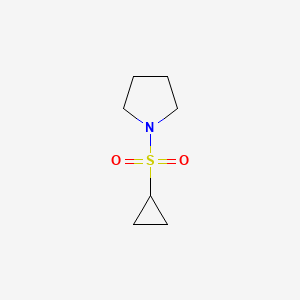
![methyl 5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B6423651.png)
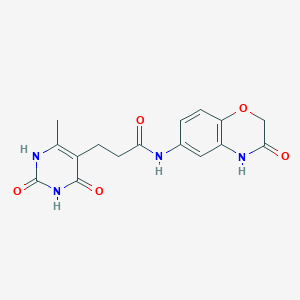
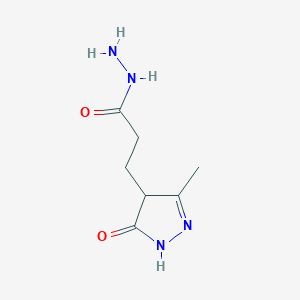
![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423667.png)
![3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6423680.png)
![7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423685.png)
![N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423687.png)
![N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423695.png)
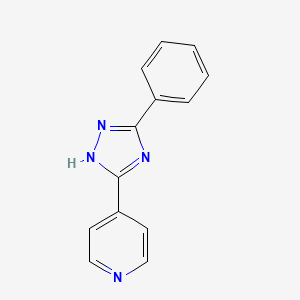
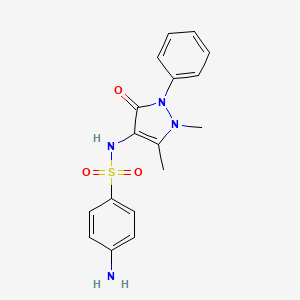

![N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6423724.png)
![3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile](/img/structure/B6423741.png)